Spiramine A Exhibits 4.5-Fold Higher Potency for PAF-Induced Platelet Aggregation Compared to Spiramine C₁
Spiramine A demonstrates significantly higher potency in inhibiting PAF-induced rabbit platelet aggregation relative to the structurally related analog Spiramine C₁. In standardized in vitro assays, Spiramine A achieved an IC₅₀ of 6.7 μM , whereas Spiramine C₁ required a concentration of 30.5 ± 2.7 μM to achieve equivalent inhibition [1].
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.7 μM |
| Comparator Or Baseline | Spiramine C₁: IC₅₀ = 30.5 ± 2.7 μM |
| Quantified Difference | 4.5-fold higher potency |
| Conditions | In vitro rabbit platelet aggregation assay; concentration-dependent inhibition |
Why This Matters
This potency differential directly impacts the effective working concentration required in platelet pharmacology experiments, reducing the risk of off-target effects and solvent-related artifacts at higher compound concentrations.
- [1] Li, L., He, H.P., Li, L., et al. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. European Journal of Pharmacology 449(1-2): 23-28 (2002). View Source
